molecular formula C11H19ClN4O2S B2870619 (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride CAS No. 1396792-28-1

(4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride

Cat. No. B2870619
CAS RN: 1396792-28-1
M. Wt: 306.81
InChI Key: RHPZNGMWIHTNHL-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a piperazine ring and a thiadiazole ring. Piperazine rings are often found in pharmaceuticals and are known for their versatile biological activities . Thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and it’s also found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and thiadiazole rings, along with the hydroxypropyl and methyl groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and thiadiazole rings, as well as the hydroxypropyl and methyl groups. The nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could contribute to its solubility in water .

Mechanism of Action

Target of Action

The primary target of (4-(2-Hydroxypropyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is the Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in the folding, maturation, and stability of a wide variety of proteins, including key mediators of signal transduction, cell cycle control, and transcriptional regulation .

Mode of Action

This compound interacts with Hsp90 by binding to it, thereby inhibiting its function . The presence of a hydroxyl group at C-4 of the aryl ring on the piperazine moiety is crucial for this interaction . The inhibition of Hsp90 disrupts its ability to properly fold and stabilize client proteins, which can lead to their degradation and ultimately disrupt cellular processes that are critical for cell growth and survival .

Biochemical Pathways

The inhibition of Hsp90 affects multiple biochemical pathways due to the diverse set of client proteins that Hsp90 interacts with . These include signal transduction pathways, cell cycle control mechanisms, and transcriptional regulation processes . The downstream effects of these disruptions can vary widely depending on the specific client proteins involved and the cellular context .

Result of Action

The result of the compound’s action is a disruption of cellular processes due to the degradation of client proteins that are no longer properly folded and stabilized by Hsp90 . This can lead to cell growth inhibition and potentially cell death, depending on the specific client proteins involved .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

[4-(2-hydroxypropyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S.ClH/c1-8(16)7-14-3-5-15(6-4-14)11(17)10-9(2)12-13-18-10;/h8,16H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPZNGMWIHTNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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